molecular formula C15H23N7O3 B2694969 2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 902330-30-7

2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No. B2694969
CAS RN: 902330-30-7
M. Wt: 349.395
InChI Key: WWDIIDXLEBIWGY-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as purines, which are key components of biological molecules such as DNA and RNA . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A typical method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a purine ring and a piperazine ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the purine ring could participate in nucleophilic substitution reactions, while the piperazine ring could act as a base and participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties can be predicted, such as a relatively high molecular weight and the presence of polar functional groups, which could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Research on derivatives of similar complex structures has shown promising biological activities, including as cyclooxygenase inhibitors with potential applications in anti-inflammatory and analgesic treatments. For example, a study by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, suggesting potential utility in drug development for related compounds Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Molecular Design for Disease Treatment

  • A study by Shibuya et al. (2018) on a structurally related compound identified it as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting its potential for treating diseases involving ACAT-1 overexpression. This highlights the importance of molecular design in developing treatments for specific conditions Shibuya et al., 2018.

Receptor Affinity and Potential Therapeutic Applications

  • Żmudzki et al. (2015) synthesized a series of N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6(3H,7H)-dione, evaluating their affinity for serotonin and dopamine receptors. Compounds demonstrated potent dual 5-HT6/D2 receptor ligands, indicating potential therapeutic applications in neuropsychiatric disorders Żmudzki et al., 2015.

Anticancer Evaluation

  • Ali et al. (2013) conducted an anticancer evaluation of novel acetamide derivatives, finding some to exhibit significant inhibitory activities against a range of cancer cell lines. This research underscores the potential for compounds with complex acetamide structures in cancer therapy Ali, El-Bendary, Ghaly, & Shehata, 2013.

Polyamide Synthesis for Material Science

  • Hattori and Kinoshita (1979) explored the synthesis of polyamides containing nucleobases like uracil and adenine, demonstrating the versatility of similar compounds in material science, particularly for biocompatible materials Hattori & Kinoshita, 1979.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

properties

IUPAC Name

2-[4-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-3-4-22-11-12(19(2)15(25)18-13(11)24)17-14(22)21-7-5-20(6-8-21)9-10(16)23/h3-9H2,1-2H3,(H2,16,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIIDXLEBIWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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